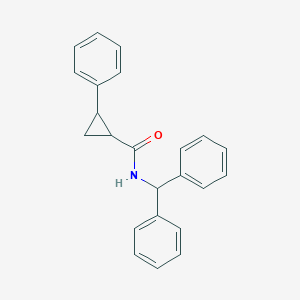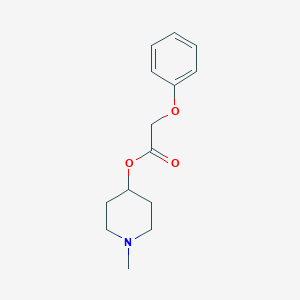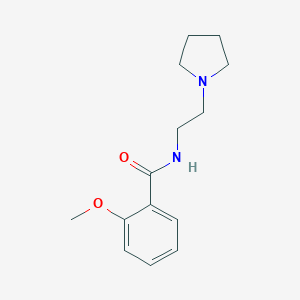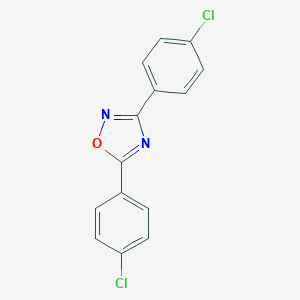
3,5-Bis(4-chlorophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(4-chlorophenyl)-1,2,4-oxadiazole, commonly known as CPOP, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It is a highly versatile molecule that has been found to exhibit a range of biological activities, making it a promising candidate for use in various fields of research.
Mechanism Of Action
The exact mechanism of action of CPOP is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with various cellular targets, including enzymes and receptors.
Biochemical And Physiological Effects
CPOP has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. CPOP has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, CPOP has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the main advantages of using CPOP in lab experiments is its versatility. It can be easily synthesized and modified to suit various research needs. Additionally, CPOP has been found to exhibit low toxicity, making it a safer alternative to other compounds. However, one of the limitations of using CPOP is its limited solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for research involving CPOP. One potential area of research is the development of CPOP-based drugs for the treatment of bacterial infections and cancer. Additionally, CPOP may be used in the development of new materials with unique properties. Further research is also needed to fully understand the mechanism of action of CPOP and its potential interactions with cellular targets.
Synthesis Methods
CPOP can be synthesized through a multistep process involving the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate, followed by a cyclization reaction with phosphorus oxychloride. The final product is obtained through a condensation reaction with 4-chlorophenylhydrazine.
Scientific Research Applications
CPOP has been extensively studied for its potential use in various fields of research, including material science, medicinal chemistry, and biological research. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties, making it a promising candidate for drug development. CPOP has also been used in the development of sensors and organic light-emitting diodes.
properties
CAS RN |
158042-17-2 |
|---|---|
Product Name |
3,5-Bis(4-chlorophenyl)-1,2,4-oxadiazole |
Molecular Formula |
C14H8Cl2N2O |
Molecular Weight |
291.1 g/mol |
IUPAC Name |
3,5-bis(4-chlorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H8Cl2N2O/c15-11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(16)8-4-10/h1-8H |
InChI Key |
LCAYJEXSWVMEKN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



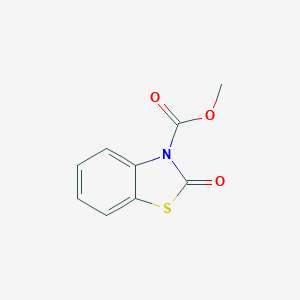
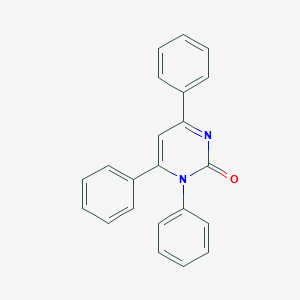


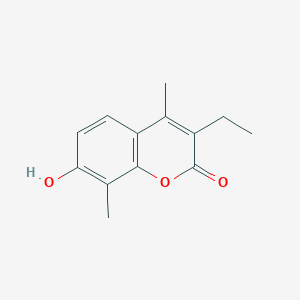
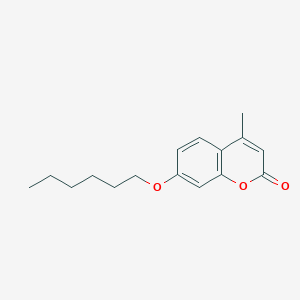
![7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B184662.png)
![3-(4-Methoxybenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184663.png)
![5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B184664.png)
![6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184665.png)
